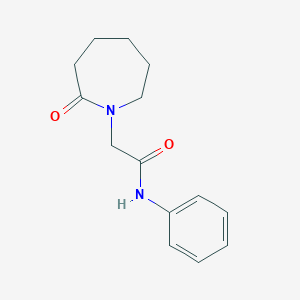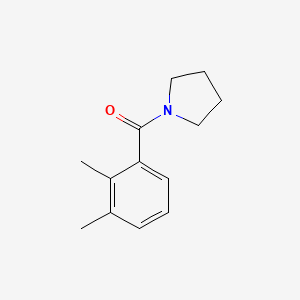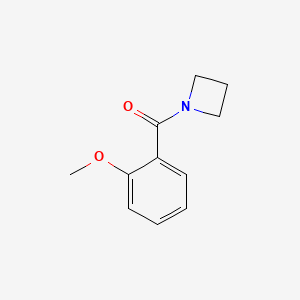
5-bromo-N-(2-methylpropyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-methylpropyl)furan-3-carboxamide, also known as Br-IPF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2-methylpropyl)furan-3-carboxamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators. Additionally, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(2-methylpropyl)furan-3-carboxamide has a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. Additionally, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide has been found to induce apoptosis in cancer cells, leading to reduced cell viability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-(2-methylpropyl)furan-3-carboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide has been found to have low toxicity in vitro, making it a safe compound to work with. However, one limitation of using 5-bromo-N-(2-methylpropyl)furan-3-carboxamide is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-(2-methylpropyl)furan-3-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies could be conducted to elucidate the mechanism of action of 5-bromo-N-(2-methylpropyl)furan-3-carboxamide, as well as to optimize its synthesis method for increased yield and purity. Finally, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide could be further evaluated for its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs.
In conclusion, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and yield, and it has been found to have low toxicity in vitro. 5-bromo-N-(2-methylpropyl)furan-3-carboxamide has been investigated as a potential anticancer and anti-inflammatory agent, and further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-bromo-N-(2-methylpropyl)furan-3-carboxamide involves the reaction of 5-bromo-3-hydroxyfuran-2-carboxylic acid with 2-methylpropylamine. The resulting product is then treated with thionyl chloride to obtain the final compound. This method has been optimized to yield high purity and high yield of 5-bromo-N-(2-methylpropyl)furan-3-carboxamide.
Aplicaciones Científicas De Investigación
5-bromo-N-(2-methylpropyl)furan-3-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide has been investigated for its potential as an anti-inflammatory agent, as it has been found to reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
5-bromo-N-(2-methylpropyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-6(2)4-11-9(12)7-3-8(10)13-5-7/h3,5-6H,4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWIISRYTYNGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=COC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-methylpropyl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)


![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B7474337.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)







![N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7474396.png)
